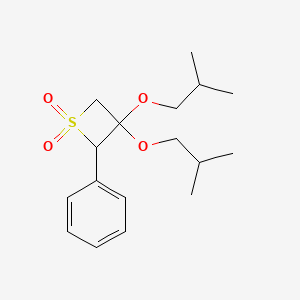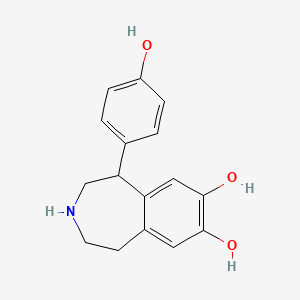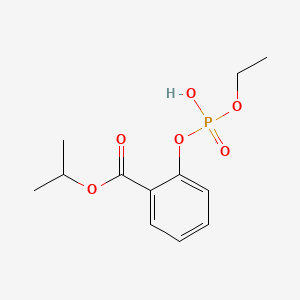
Benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester is a complex organic compound with the molecular formula C15H24NO4PS and a molecular weight of 345.394 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety esterified with an ethoxyhydroxyphosphinyl group and a 1-methylethyl ester group. It is also referred to by other names such as Isophenphos, Amaze, Amidocid, Oftanol, Pryfon, and Isofenphos .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester typically involves the esterification of benzoic acid with the appropriate alcohol and phosphinylating agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid or hydrochloric acid, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps like recrystallization or distillation to remove impurities and obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of benzoic acid derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid esters .
Applications De Recherche Scientifique
Benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to benzoic acid, 2-((ethoxyhydroxyphosphinyl)oxy)-, 1-methylethyl ester include:
- Benzoic acid, 2-((aminomethoxyphosphinothioyl)oxy)-, 1-methylethyl ester
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
101946-10-5 |
|---|---|
Formule moléculaire |
C12H17O6P |
Poids moléculaire |
288.23 g/mol |
Nom IUPAC |
propan-2-yl 2-[ethoxy(hydroxy)phosphoryl]oxybenzoate |
InChI |
InChI=1S/C12H17O6P/c1-4-16-19(14,15)18-11-8-6-5-7-10(11)12(13)17-9(2)3/h5-9H,4H2,1-3H3,(H,14,15) |
Clé InChI |
FWJVGCSBALPMMN-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(O)OC1=CC=CC=C1C(=O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({4-[Bis(2-methoxyethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B14064801.png)

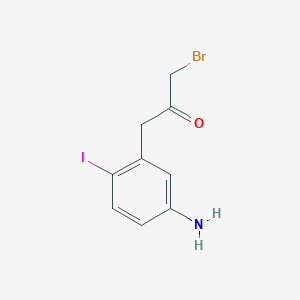



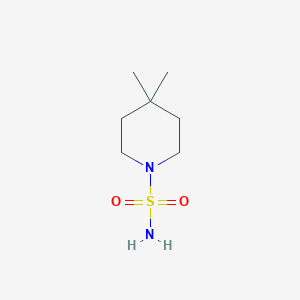
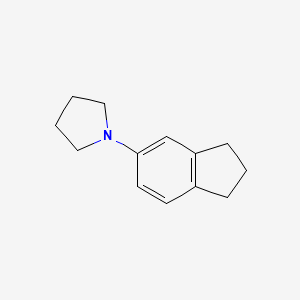
![(3-{[4-({3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)phenoxy]methyl}phenyl)boronic acid](/img/structure/B14064863.png)


